Cas no 4383-18-0 (2-Phenyl-2-pentanol)

2-Phenyl-2-pentanol is a chiral secondary alcohol with the molecular formula C₁₁H₁₆O. It features a phenyl group attached to a pentanol backbone, making it a versatile intermediate in organic synthesis. The compound is particularly useful in asymmetric synthesis and pharmaceutical applications due to its stereogenic center, which allows for the production of enantiomerically pure compounds. Its stable structure and moderate reactivity make it suitable for use in Grignard reactions, esterifications, and other transformations. The presence of both aromatic and aliphatic components enhances its solubility in a range of organic solvents, facilitating its incorporation into complex synthetic pathways. This compound is valued for its reliability in fine chemical and research applications.
2-Phenyl-2-pentanol structure
2-Phenyl-2-pentanol structure
Product Name:2-Phenyl-2-pentanol
CAS No:4383-18-0
MF:C11H16O
MW:164.244143486023
CID:85013
PubChem ID:138214
Update Time:2025-05-21

2-Phenyl-2-pentanol Chemical and Physical Properties

Names and Identifiers

    • 2-Phenyl-2-pentanol
    • 2-phenylpentan-2-ol
    • 2-Oxy-2-phenyl-pentan
    • 2-PHENYL-PENTAN-2-OL
    • YBQOTTAEVBHNEJ-UHFFFAOYSA-N
    • MFCD00046592
    • NSC25541
    • AKOS009156649
    • AS-81354
    • SCHEMBL297345
    • 4383-18-0
    • NSC 25541
    • Benzenemethanol, .alpha.-methyl-.alpha.-propyl-
    • CS-0452518
    • FT-0635256
    • NSC-25541
    • DB-051171
    • MDL: MFCD00046592
    • Inchi: 1S/C11H16O/c1-3-9-11(2,12)10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3
    • InChI Key: YBQOTTAEVBHNEJ-UHFFFAOYSA-N
    • SMILES: OC(C)(C1C=CC=CC=1)CCC

Computed Properties

  • Exact Mass: 164.12000
  • Monoisotopic Mass: 164.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.5
  • Topological Polar Surface Area: 20.2A^2

Experimental Properties

  • Color/Form: Oily liquid
  • Density: 0.9723
  • Boiling Point: 216°C (estimate)
  • Flash Point: 96.6°C
  • Refractive Index: 1.5173 (estimate)
  • PSA: 20.23000
  • LogP: 2.69420
  • Solubility: Uncertain

2-Phenyl-2-pentanol Customs Data

  • HS CODE:2906299090
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2-Phenyl-2-pentanol Pricemore >>

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2-Phenyl-2-pentanol Related Literature

Additional information on 2-Phenyl-2-pentanol

Comprehensive Overview of 2-Phenyl-2-pentanol (CAS No. 4383-18-0): Properties, Applications, and Industry Insights

2-Phenyl-2-pentanol (CAS No. 4383-18-0) is a versatile organic compound belonging to the class of aromatic alcohols. With its molecular formula C11H16O, this compound features a phenyl group attached to the second carbon of a pentanol chain. Its unique structure grants it applications in fragrances, pharmaceuticals, and specialty chemicals. The compound is also referred to by synonyms such as α-phenyl-2-pentanol or 2-pentanol, 2-phenyl-, which are frequently searched in academic and industrial databases.

The growing demand for 2-Phenyl-2-pentanol is driven by its role as a key intermediate in synthetic chemistry. Researchers and manufacturers often inquire about its synthesis methods, solubility, and boiling point (approximately 230°C). Recent trends highlight its use in green chemistry initiatives, where its potential as a bio-based solvent is under exploration. This aligns with the global shift toward sustainable alternatives, a topic dominating forums and search queries like "eco-friendly alcohol derivatives" or "green synthetic pathways."

In the fragrance industry, 2-Phenyl-2-pentanol is valued for its mild, floral odor profile. Perfumers and cosmetic formulators search for terms like "aromatic alcohol perfumery uses" or "long-lasting fragrance fixatives," reflecting its niche applications. Analytical studies confirm its stability under controlled conditions, making it suitable for prolonged shelf-life products. Regulatory compliance, such as REACH and IFRA standards, further ensures its safe utilization in consumer goods.

From a pharmacological perspective, this compound is investigated for its structure-activity relationships (SAR) in drug design. Queries like "2-Phenyl-2-pentanol biological activity" or "chiral alcohol medicinal chemistry" underscore its relevance in R&D. Its chiral center also makes it a candidate for asymmetric synthesis, a hotspot in modern organic chemistry discussions.

Industrial handling of 2-Phenyl-2-pentanol requires attention to its physical properties, including a density of ~0.96 g/cm³ and refractive index of 1.51–1.52. Safety data sheets (SDS) emphasize standard precautions, such as ventilation and PPE, though it is not classified as hazardous under normal use. FAQs like "storage conditions for aromatic alcohols" or "compatibility with plasticizers" are common among logistics professionals.

Innovations in catalysis have opened new avenues for optimizing 2-Phenyl-2-pentanol production. Searches for "catalytic hydrogenation of ketones" or "Grignard reaction modifications" reflect methodological advancements. The compound’s role in flavor enhancers and plastic additives further diversifies its market appeal, particularly in Asia-Pacific regions witnessing rapid industrial growth.

In summary, 2-Phenyl-2-pentanol (CAS No. 4383-18-0) bridges multiple sectors, from cosmetics to advanced materials. Its adaptability to emerging trends—such as sustainability and precision synthesis—ensures its continued relevance. For deeper insights, resources like SciFinder or PubChem provide detailed spectral and toxicological data, addressing the technical queries of chemists worldwide.

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